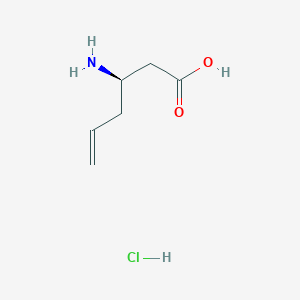

(R)-3-Aminohex-5-enoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-aminohex-5-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGGODHJJCONI-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82448-92-8 | |

| Record name | (R)-3-Amino-5-hexenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Aminohex-5-enoic Acid Hydrochloride

This guide provides a comprehensive technical overview of the chemical properties of (R)-3-Aminohex-5-enoic acid hydrochloride, a chiral β-amino acid of interest to researchers and professionals in drug development and neuroscience. This document synthesizes available data to offer insights into its structure, properties, and potential applications, while also highlighting areas where experimental data remains limited.

Introduction: A Chiral Building Block with Therapeutic Potential

This compound is a non-proteinogenic β-amino acid, a class of compounds known for their unique structural features and biological activities. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, leading to different conformational preferences and often enhanced stability against enzymatic degradation. The presence of a terminal vinyl group and a chiral center at the C3 position makes (R)-3-aminohx-5-enoic acid a valuable building block for the synthesis of complex molecular architectures and potentially bioactive compounds.

Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests that this molecule and its derivatives could modulate neuronal activity. GABA analogues, such as pregabalin and vigabatrin, are established therapeutic agents for epilepsy, neuropathic pain, and anxiety disorders. Therefore, (R)-3-aminohx-5-enoic acid hydrochloride represents a compelling scaffold for the development of novel therapeutics targeting the GABAergic system and other neurological pathways.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes its fundamental properties based on supplier information and computational predictions from sources like PubChem.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | , Achmem[1] |

| Molecular Weight | 165.62 g/mol | , Achmem[1] |

| CAS Number | 332064-79-6 | Achmem[1] |

| Appearance | White to off-white solid (Predicted) | General knowledge of amino acid hydrochlorides |

| Melting Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Insoluble in nonpolar organic solvents. | General properties of amino acid hydrochlorides[2] |

| Stability | Store in a cool, dry place. Hygroscopic. Stability in solution is pH-dependent. | General handling procedures for amino acid hydrochlorides[3][4] |

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible synthetic approach would involve the asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by functional group manipulations.

Caption: Retrosynthetic analysis for this compound.

Illustrative Experimental Protocol (General)

The following is a generalized, multi-step protocol based on established methodologies for the synthesis of similar chiral β-amino acids. Note: This is a conceptual workflow and would require optimization and validation.

Step 1: Synthesis of Ethyl (E)-hexa-2,5-dienoate

-

To a solution of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.0 eq) dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add acrolein (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl (E)-hexa-2,5-dienoate.

Step 2: Asymmetric Conjugate Addition of Azide

-

To a solution of ethyl (E)-hexa-2,5-dienoate (1.0 eq) in a suitable solvent (e.g., toluene), add a chiral catalyst (e.g., a chiral copper-bisoxazoline complex, 0.05 eq).

-

Add trimethylsilyl azide (1.5 eq) and stir the reaction at the appropriate temperature (optimization required) for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction and purify the resulting ethyl (R)-3-azidohex-5-enoate by column chromatography.

Step 3: Hydrolysis and Reduction

-

Hydrolyze the ester with aqueous LiOH in a THF/water mixture.

-

After acidification, extract the carboxylic acid.

-

Reduce the azide group to an amine using a standard method, such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction (PPh₃, H₂O).

Step 4: Hydrochloride Salt Formation

-

Dissolve the resulting (R)-3-aminohex-5-enoic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

Add a stoichiometric amount of ethereal HCl or a solution of HCl in isopropanol.

-

Induce precipitation of the hydrochloride salt, which can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Characterization Workflow

A rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Caption: Workflow for the characterization of this compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal vinyl protons (δ 5.0-6.0 ppm), the methine proton at the chiral center (δ ~3.0-3.5 ppm), and the methylene protons adjacent to the carbonyl and the chiral center. The ammonium protons (-NH₃⁺) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the carbonyl carbon (δ ~170-180 ppm), the two alkene carbons (δ ~115-140 ppm), the chiral methine carbon (δ ~40-50 ppm), and the two methylene carbons.

-

FT-IR: The infrared spectrum would be expected to show broad absorptions for the O-H and N-H stretching of the carboxylic acid and ammonium groups (2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C=C stretching for the alkene (~1640 cm⁻¹).

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the molecular formula by providing an accurate mass measurement of the molecular ion ([M+H]⁺).

Potential Applications and Biological Significance

While specific biological activity data for this compound is scarce, its structural features suggest several potential applications in drug discovery and neuroscience research.

-

GABA Analogue: As a constrained analogue of GABA, this compound could interact with GABA receptors, transporters, or metabolic enzymes like GABA transaminase (GABA-T). The (R)-chirality and the vinyl group may confer specific binding affinities and pharmacological profiles. The antiepileptic drug Vigabatrin, a well-known GABA-T inhibitor, also features a vinyl group, highlighting the potential of this moiety in designing enzyme inhibitors.[5][6]

-

Scaffold for Drug Development: The primary amine and carboxylic acid functionalities allow for its incorporation into peptidomimetics and other complex molecules. The terminal alkene provides a handle for further chemical modifications through reactions such as hydroboration-oxidation, epoxidation, or metathesis.

-

Neurological Research: This compound could serve as a chemical probe to investigate the structure and function of GABAergic systems and other neuronal targets. Its specific stereochemistry allows for the dissection of enantioselective interactions with biological macromolecules. The study of chiral amino acids is of growing importance in understanding neurological diseases.[7]

Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is likely hygroscopic and should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.

Conclusion

This compound is a chiral β-amino acid with significant potential as a building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. While a comprehensive experimental dataset for this specific compound is not yet publicly available, its structural relationship to known bioactive molecules provides a strong rationale for its further investigation. The synthetic and analytical protocols outlined in this guide offer a framework for researchers to produce and characterize this compound, paving the way for the exploration of its biological activities and therapeutic applications.

References

-

Chemistry LibreTexts. 18.2: Properties of Amino Acids. [Link]

-

PubMed. Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. [Link]

-

PubMed. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

-

PubMed. Design of a conformationally restricted analogue of the antiepilepsy drug Vigabatrin that directs its mechanism of inactivation of gamma-aminobutyric acid aminotransferase. [Link]

-

PubMed. Vigabatrin. [Link]

-

PubMed Central. Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. [Link]

Sources

- 1. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. β-amino acids reduce ternary complex stability and alter the translation elongation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-3-Aminohex-5-enoic Acid Hydrochloride

A Comprehensive Exploration of Stereoselective Pathways for Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminohex-5-enoic acid hydrochloride, a chiral β-amino acid, represents a valuable building block in medicinal chemistry and drug development. Its specific stereochemistry and functional groups make it an attractive scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a detailed exploration of the primary synthetic pathways to obtain this compound in high enantiopurity, focusing on the underlying principles, experimental considerations, and comparative analysis of different methodologies.

Introduction: The Significance of Chiral β-Amino Acids

β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon from the carboxyl group. This seemingly small change has profound implications for their chemical and biological properties. Peptides and other molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation and can adopt unique secondary structures.[1][2] The presence of a terminal vinyl group in (R)-3-aminohex-5-enoic acid offers a versatile handle for further chemical modifications, making it a particularly useful intermediate in organic synthesis.[3]

This guide will delve into three principal strategies for the asymmetric synthesis of this compound:

-

Asymmetric Hydrogenation of Prochiral Enamines: A powerful catalytic approach to establish the desired stereocenter with high efficiency.

-

Enzymatic Kinetic Resolution: Leveraging the stereoselectivity of enzymes to separate the desired enantiomer from a racemic mixture.

-

Chiral Pool Synthesis: Utilizing readily available chiral molecules from nature as starting materials to impart stereochemistry.

Pathway I: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the highly enantioselective reduction of prochiral double bonds.[4][5] This method is particularly well-suited for the synthesis of β-amino acids from their corresponding β-(acylamino)acrylates.[1]

Mechanistic Rationale and Catalyst Selection

The key to this approach is the use of a chiral phosphine ligand coordinated to a rhodium center. The substrate, a β-(acylamino)acrylate derivative of hex-5-enoic acid, coordinates to the chiral catalyst, and the subsequent delivery of hydrogen occurs preferentially to one face of the double bond, leading to the formation of one enantiomer in excess. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as DuPhos and SDP have demonstrated excellent performance in the asymmetric hydrogenation of enamides.[4]

The overall synthetic strategy is outlined below:

Caption: Rhodium-catalyzed asymmetric hydrogenation pathway.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on established procedures for analogous substrates and should be optimized for the specific target molecule.

Step 1: Synthesis of the β-(Acylamino)acrylate Precursor

-

To a solution of a suitable β-ketoester of hex-5-enoic acid in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction and purify the resulting β-amino ester.

-

Acylate the amino group with a suitable acylating agent (e.g., acetic anhydride or benzoyl chloride) in the presence of a base (e.g., triethylamine) to yield the desired β-(acylamino)acrylate.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a pressure reactor with the β-(acylamino)acrylate substrate, a rhodium precursor (e.g., [Rh(COD)₂]BF₄), and a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos) in a degassed solvent (e.g., methanol or isopropanol).

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen (typically 1-10 atm) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) for 12-24 hours.

-

Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC or GC.

Step 3: Deprotection and Salt Formation

-

After the reaction is complete, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-

Hydrolyze the acyl protecting group under acidic or basic conditions. For example, refluxing with aqueous HCl will both deprotect the amine and form the hydrochloride salt.

-

Purify the final product, this compound, by recrystallization or chromatography.

Data Summary

| Parameter | Typical Value | Reference |

| Enantiomeric Excess (ee) | >95% | [4][5] |

| Yield | 80-95% | [1] |

| Catalyst Loading | 0.1 - 1 mol% | [4] |

| Hydrogen Pressure | 1 - 10 atm | [5] |

Pathway II: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate enantiomers.[6] In this approach, a racemic mixture of 3-aminohex-5-enoic acid or a suitable derivative is treated with an enzyme that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used enzymes for this purpose.[7]

Principle of Kinetic Resolution

The enzyme, typically a lipase, catalyzes the hydrolysis or esterification of a racemic ester of 3-aminohex-5-enoic acid. Due to the chiral environment of the enzyme's active site, one enantiomer reacts at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched substrate from the product.

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol (Illustrative)

Step 1: Synthesis of Racemic 3-Aminohex-5-enoic Acid Ester

-

Synthesize racemic 3-aminohex-5-enoic acid using standard organic chemistry methods. A potential route could involve the addition of a nucleophile to a suitable cinnamaldehyde derivative, followed by functional group manipulations.

-

Esterify the racemic acid with an alcohol (e.g., ethanol or methanol) under acidic conditions (e.g., using sulfuric acid as a catalyst) to produce the corresponding racemic ester.

Step 2: Enzymatic Resolution

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7) and add the racemic ester.

-

Add an immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on acrylic resin) to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion.

-

Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).

Step 3: Separation and Isolation

-

Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The unreacted (R)-ester will be in the organic phase, while the (S)-acid (as its carboxylate salt) will remain in the aqueous phase.

-

Separate the organic and aqueous layers.

-

Wash, dry, and concentrate the organic layer to obtain the enantiomerically enriched (R)-ester.

-

Hydrolyze the enriched (R)-ester under acidic conditions (e.g., with aqueous HCl) to yield this compound.

-

Purify the final product by recrystallization.

Comparative Analysis

| Aspect | Asymmetric Hydrogenation | Enzymatic Resolution |

| Stereocontrol | High enantioselectivity from the outset. | Relies on the separation of enantiomers. |

| Yield | Potentially higher theoretical yield. | Maximum theoretical yield of the desired enantiomer is 50%. |

| Process | Catalytic, often requiring specialized equipment (pressure reactor). | Often milder conditions, but requires a separation step. |

| Substrate | Requires synthesis of a specific prochiral precursor. | Starts with a racemic mixture. |

Pathway III: Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials.[2][8] For the synthesis of (R)-3-Aminohex-5-enoic acid, a suitable starting material could be a chiral amino acid or a carbohydrate derivative.[9] This approach leverages the existing stereocenter of the starting material to control the stereochemistry of the final product.

Conceptual Approach

A plausible retrosynthetic analysis could start from a chiral precursor such as (R)-glutamic acid or a derivative of a natural sugar. The synthesis would involve a series of chemical transformations to modify the side chain and functional groups to arrive at the target molecule, while preserving the initial stereocenter.

Caption: Retrosynthetic analysis from a chiral pool starting material.

Advantages and Challenges

The primary advantage of chiral pool synthesis is the reliable introduction of chirality from a readily available and often inexpensive source.[9] However, the synthetic sequences can sometimes be lengthy and may require extensive use of protecting groups, potentially lowering the overall yield. The success of this approach is highly dependent on the clever choice of the starting material and the efficiency of the subsequent transformations.

Conclusion and Future Perspectives

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches. Rhodium-catalyzed asymmetric hydrogenation offers an elegant and efficient route with the potential for high yields and excellent enantioselectivity, provided a suitable prochiral substrate can be readily prepared. Enzymatic kinetic resolution presents a viable alternative, particularly when the racemic starting material is easily accessible, although it is inherently limited to a 50% theoretical yield for the desired enantiomer. Chiral pool synthesis provides a robust method for establishing the correct stereochemistry, with the main challenge lying in the design of an efficient multi-step sequence from a natural product.

The choice of the optimal synthetic pathway will depend on various factors, including the desired scale of production, the availability and cost of starting materials and catalysts, and the specific capabilities of the research or manufacturing facility. Future research in this area may focus on the development of more active and selective catalysts for asymmetric hydrogenation, the discovery of novel enzymes with improved efficiency and selectivity for kinetic resolution, and the design of more convergent and atom-economical routes from chiral pool starting materials.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

-

Chiral Pool Synthesis: From α-Amino Acids and Derivatives. (2017). ResearchGate. [Link]

-

Chiral pool. (n.d.). In Wikipedia. Retrieved from [Link]

-

Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004. [Link]

-

Asymmetric Synthesis. (n.d.). Retrieved from [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.

-

Lyu, X., Jung, H., Kim, D., & Chang, S. (2024). Enantioselective Access to β-Amino Carbonyls via Ni-Catalyzed Formal Olefin Hydroamidation. Journal of the American Chemical Society, 146(22), 14745–14753. [Link]

-

Synthesis of α-Vinyl Amino Acids. (2009). ResearchGate. [Link]

- Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids. (2018).

-

Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. (2007). Chemical Communications. [Link]

-

Photochemical deracemization of 2,3-allenoic acids mediated by a sensitizing chiral phosphoric acid catalyst. (2020). Nature Communications, 11(1), 5373. [Link]

-

Rhodium-Catalyzed Asymmetric Hydrogenation. (2007). Wiley-VCH. [Link]

-

An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (2003). The Journal of Organic Chemistry, 68(14), 5731–5734. [Link]

-

Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. (2021). Organic Process Research & Development, 25(4), 896–901. [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). Molecules, 25(21), 5013. [Link]

-

Rhodium(I)-Catalyzed Asymmetric Hydrogenation. (2012). Wiley-VCH. [Link]

-

Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. (2000). Russian Chemical Bulletin, 49(1), 81-85. [Link]

-

Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase. (1987). The Journal of Organic Chemistry, 52(12), 2594–2596. [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (1986). Journal of the Chemical Society, Perkin Transactions 1, 1143–1153. [Link]

-

3-Aminohex-5-enoic acid. (n.d.). PubChem. [Link]

- Process for making 4-aminohex-5-enoic acid. (1979).

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2022). Molecules, 27(19), 6681. [Link]

-

Novel process for preparing 4-amino-5-hexenoic acid. (1993). European Patent Office. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Chiral pool - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

Spectroscopic Characterization of (R)-3-Aminohex-5-enoic Acid Hydrochloride: An In-depth Technical Guide

Abstract

(R)-3-Aminohex-5-enoic acid hydrochloride is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. Its specific stereochemistry and bifunctional nature, containing both an amine and a carboxylic acid, as well as a terminal alkene, necessitate rigorous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this molecule. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Spectroscopic Analysis

The biological activity of chiral molecules is often intrinsically linked to their absolute configuration. For this compound, a precise understanding of its three-dimensional structure is paramount for its application in stereospecific synthesis and as a pharmacophore. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure, confirm functional groups, and establish purity. The hydrochloride salt form influences the ionization state of the amino and carboxylic acid groups, which in turn affects the spectroscopic signatures. This guide will explore the expected spectroscopic data for this compound and provide the rationale behind the interpretation. The molecular structure and numbering convention for this compound are shown in Figure 1.

Figure 1. Structure of this compound

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The hydrochloride form means the amine will be protonated (-NH₃⁺), and the carboxylic acid will remain protonated (-COOH). The chirality at the C3 position will induce diastereotopicity in the neighboring methylene protons (C2 and C4), potentially leading to more complex splitting patterns than might be naively expected.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-5 |

| ~5.3 | d | 1H | H-6a (trans) |

| ~5.2 | d | 1H | H-6b (cis) |

| ~3.6 | m | 1H | H-3 |

| ~2.7 | dd | 1H | H-2a |

| ~2.6 | dd | 1H | H-2b |

| ~2.4 | m | 2H | H-4 |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The use of D₂O will result in the exchange of the -NH₃⁺ and -COOH protons, which will therefore not be observed in the spectrum.

Causality Behind Experimental Choices:

-

Solvent: D₂O is a common choice for water-soluble compounds like amino acid hydrochlorides. It provides a clean spectrum in the regions where labile protons would appear.

-

High Field Magnet (500 MHz): A higher magnetic field strength is crucial to resolve the complex multiplets expected for the methylene protons adjacent to the chiral center and the vinyl protons. This increased resolution is necessary for accurate coupling constant analysis.

Experimental Protocol: Acquiring ¹H NMR Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-1 (C=O) |

| ~132 | C-5 (=CH) |

| ~120 | C-6 (=CH₂) |

| ~52 | C-3 (CH-N) |

| ~38 | C-2 (CH₂) |

| ~35 | C-4 (CH₂) |

Note: These are predicted values based on established chemical shift ranges for similar functional groups.[1]

Trustworthiness: A standard ¹³C NMR experiment is often accompanied by a Distortionless Enhancement by Polarization Transfer (DEPT) experiment. DEPT-135 and DEPT-90 sequences can differentiate between CH, CH₂, and CH₃ groups, providing an additional layer of validation for the assignments made from the broadband-decoupled ¹³C spectrum.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. For this compound, we expect to see characteristic absorptions for the carboxylic acid, the ammonium salt, and the alkene.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3000 | N-H stretch | Ammonium (R-NH₃⁺) |

| ~3080 | =C-H stretch | Alkene |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1640 | C=C stretch | Alkene |

| ~1600 and ~1500 | N-H bend | Ammonium (R-NH₃⁺) |

| ~990 and ~910 | =C-H bend (out-of-plane) | monosubstituted alkene |

Causality Behind Spectral Features:

-

The broad absorption from 3300-2500 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[2]

-

The presence of the ammonium group (-NH₃⁺) is confirmed by the N-H stretching and bending vibrations. In amino acid hydrochlorides, these bands are characteristic.[3][4]

-

The terminal alkene gives rise to a =C-H stretch just above 3000 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and two strong out-of-plane bending vibrations.[2]

Experimental Protocol: Acquiring an IR Spectrum (ATR)

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₆H₁₂ClNO₂[5]

-

Molecular Weight: 165.62 g/mol [5]

-

Expected [M+H]⁺ (for the free amine): 130.0868 (calculated for C₆H₁₂NO₂⁺)

-

Technique of Choice: Electrospray ionization (ESI) is well-suited for polar molecules like amino acids as it tends to produce intact molecular ions (or protonated molecules) with minimal fragmentation.

Trustworthiness: For a definitive elemental composition, HRMS is indispensable. An observed mass that is within 5 ppm of the calculated mass for the proposed formula provides strong evidence for its correctness.

Key Fragmentation Pathways: The fragmentation of the protonated molecule ([M+H]⁺) would likely involve:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

-

Cleavage adjacent to the nitrogen: Leading to fragments corresponding to the loss of the allyl group or the carboxymethyl group.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, is critical for its unequivocal structural elucidation and quality control. This guide has provided a predictive framework for the expected spectroscopic data, grounded in established principles and supported by authoritative references. The detailed protocols and workflow diagrams offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results. For researchers in drug discovery and development, adherence to these rigorous analytical practices is fundamental to advancing new chemical entities from the laboratory to clinical applications.

References

-

Huang, B., et al. (2025). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. Talanta, 299, 129155. [Link][6][7]

-

ResearchGate. (2025). Infrared and Raman spectroscopy and DFT calculations of DL amino acids: Valine and lysine hydrochloride. [Link][3]

-

Pu, L. (2012). Chirality Sensing of Amines, Diamines, Amino Acids, Amino Alcohols, and α-Hydroxy Acids with a Single Probe. Journal of the American Chemical Society. [Link][8]

-

Klotz, I. M., & Gruen, D. M. (1953). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society, 75(16), 4148-4150. [Link][4]

-

PubChem. (n.d.). 3-Aminohex-5-enoic acid. Retrieved from [Link]

-

Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 3312-3320. [Link][9]

-

LibreTexts Chemistry. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link][2]

-

Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link][1]

-

Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Klotz, I. M., & Gruen, D. M. (1953). Infrared Absorption Spectra of Some Amino Acids and their Complexes. Journal of the American Chemical Society, 75(16), 4148-4150. [Link][10]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. achmem.com [achmem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 10. pubs.acs.org [pubs.acs.org]

(R)-3-Aminohex-5-enoic acid hydrochloride: A Versatile Chiral Building Block for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines and their derivatives are fundamental components in a vast array of pharmaceuticals, agrochemicals, and other high-value molecules, with over 40% of commercial drugs containing these structural motifs.[1] The precise three-dimensional arrangement of atoms in these molecules is critical, as different enantiomers often exhibit vastly different biological activities, pharmacological profiles, and toxicities.[2] (R)-3-Aminohex-5-enoic acid hydrochloride emerges as a particularly valuable chiral building block, offering a unique combination of stereochemistry and functional handles. This guide provides a comprehensive technical overview of its properties, synthesis, and strategic applications, designed to empower researchers in leveraging its potential for the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction to this compound

This compound is a non-proteinogenic γ-amino acid derivative. Its structure is distinguished by three key features:

-

A Chiral Center: The stereogenic center at the C3 position, fixed in the (R)-configuration, provides a predefined stereochemical element for asymmetric synthesis.

-

A Terminal Alkene: The vinyl group at the terminus of the hydrocarbon chain serves as a versatile functional handle for a wide range of chemical transformations, including cross-coupling, oxidation, and polymerization reactions.

-

Primary Amine and Carboxylic Acid: These functionalities allow for straightforward incorporation into peptide chains or derivatization using well-established methodologies.

This unique combination makes it an attractive starting material for constructing complex molecules, particularly in the field of medicinal chemistry where it can be used to create peptidomimetics, enzyme inhibitors, and novel scaffolds for drug discovery.[3]

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of a building block is paramount for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 332064-79-6 | [4][5] |

| Molecular Formula | C₆H₁₂ClNO₂ | [4] |

| Molecular Weight | 165.62 g/mol | [4] |

| Purity | Typically ≥97% | [4] |

| Synonym | (3R)-3-amino-5-hexenoic acid hydrochloride | |

| InChI Key | JFPGGODHJJCONI-NUBCRITNSA-N | |

| SMILES | C=CCN.Cl | [4] |

| Storage | Store in a cool, dry place. | [4] |

Synthetic Strategies for Enantiopure γ-Amino Acids

The synthesis of enantiomerically pure amino acids is a cornerstone of modern organic chemistry.[2] Several robust strategies can be employed to access structures like (R)-3-Aminohex-5-enoic acid. The choice of method often depends on factors such as scale, cost, and the availability of starting materials.

Chiral Pool Synthesis

This approach leverages the inherent chirality of readily available natural products, such as amino acids, to avoid a de novo asymmetric synthesis step.[2] For instance, a plausible route could start from a natural α-amino acid, employing a strategy like the Arndt-Eistert homologation to extend the carbon chain while preserving the original stereochemistry.[6]

Asymmetric Catalysis

Asymmetric catalysis offers a direct and efficient route to chiral amines and their derivatives.

-

Enzymatic Synthesis: Biocatalysis provides an environmentally friendly and highly selective alternative.[7][8] Enzymes such as transaminases can catalyze the transfer of an amino group to a prochiral ketone acceptor with high stereoselectivity.[1] This method is particularly powerful for producing both natural and unnatural amino acids.[7]

-

Transition Metal Catalysis: The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines and can be adapted for other chiral amine syntheses.[9]

-

Organocatalysis: Small organic molecules can act as catalysts to induce chirality. For example, chiral Brønsted acids or thiourea-based catalysts can facilitate asymmetric Mannich-type reactions to produce β-amino acid derivatives, a strategy that can be extended to γ-amino acids.[6][10]

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral amino acid.

Caption: Generalized workflow for asymmetric synthesis.

Applications as a Chiral Building Block in Drug Discovery

The true value of this compound lies in its application as a versatile synthon for creating diverse and complex molecular structures.

Peptidomimetics and Modified Peptides

As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to create peptidomimetics. These modified peptides often exhibit enhanced stability against enzymatic degradation, improved bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity.[3]

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of the amino acid, combined with the reactivity of the terminal alkene, makes it an ideal precursor for synthesizing various heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of chiral piperidines, pyrrolidines, or other nitrogen-containing ring systems that are prevalent in natural products and pharmaceuticals.

Accessing Diverse Chemical Space

The terminal alkene is a key functional handle that opens up a wide range of subsequent chemical modifications. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Caption: Diverse synthetic pathways from the core scaffold.

Key Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for common transformations involving this compound.

Protocol 1: N-Terminal Protection with Boc Anhydride

Rationale: Protection of the primary amine as a tert-butyloxycarbonyl (Boc) carbamate is a crucial first step for many synthetic routes. It prevents unwanted side reactions of the amine and allows for selective modification of the carboxylic acid or the alkene.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq, as a 1 M aqueous solution) to adjust the pH to ~10-11.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of dioxane dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction can be monitored by TLC (Thin Layer Chromatography).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidification & Extraction: Cool the remaining aqueous solution to 0 °C and acidify with 1 M HCl to a pH of ~2-3. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be further purified by column chromatography if necessary.

Protocol 2: Alkene Functionalization via Hydroboration-Oxidation

Rationale: This two-step reaction converts the terminal alkene into a primary alcohol, providing a new site for further functionalization while maintaining the stereochemistry at the C3 position.

Methodology:

-

Hydroboration: Dissolve N-Boc-(R)-3-Aminohex-5-enoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Borane Addition: Cool the solution to 0 °C and add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add an aqueous solution of sodium hydroxide (3 M, 3.0 eq), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq). Caution: This step is exothermic.

-

Stirring: Stir the mixture vigorously at room temperature for 2-3 hours.

-

Workup & Extraction: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture three times with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude alcohol can be purified by silica gel column chromatography.

Conclusion

This compound is a powerful and versatile chiral building block with significant potential in synthetic and medicinal chemistry. Its unique combination of a predefined stereocenter and three distinct functional handles provides a robust platform for the synthesis of complex, high-value molecules. By understanding its properties and mastering the key synthetic transformations it can undergo, researchers can unlock new avenues for drug discovery and the development of novel chemical entities.

References

- Chiral Amino Acids Synthesis. (n.d.). Google Vertex AI Search.

- Zhang, X., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(13), 4670-4691.

- Chen, Y., et al. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Critical Reviews in Biotechnology, 42(7), 1045-1063.

- Zhang, X., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(13).

- This compound. (n.d.). Sigma-Aldrich.

- Al-Zoubi, R. M. (2013). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-49.

- Al-Zoubi, R. M. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29).

- Llopis, R., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13937-14037.

- This compound. (n.d.). Achmem.

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.

- Wang, J., & Shao, W. (2021). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.

- (S)-3-Aminohex-5-enoic acid hydrochloride. (n.d.). MySkinRecipes.

- This compound, 98% Purity, C6H12ClNO2, 1 gram. (n.d.). CP Lab Safety.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 3. (S)-3-Aminohex-5-enoic acid hydrochloride [myskinrecipes.com]

- 4. achmem.com [achmem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Chiral Intermediates in the Synthesis of GABA Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its therapeutic analogs, such as Pregabalin and Gabapentin, are blockbuster drugs for treating epilepsy, neuropathic pain, and anxiety disorders. The efficacy of these drugs is critically dependent on their stereochemistry, with typically only one enantiomer being pharmacologically active. This guide provides an in-depth technical analysis of the synthetic strategies employed to produce these vital chiral molecules. We will explore the role of specific chiral building blocks, with a focused examination of (R)-3-Aminohex-5-enoic acid hydrochloride as a versatile precursor. Furthermore, this guide contrasts traditional synthetic methods with modern chemoenzymatic and biocatalytic approaches, which offer superior efficiency, stereoselectivity, and sustainability. Detailed protocols, comparative data, and process workflows are presented to provide a comprehensive resource for professionals in drug development and chemical synthesis.

The Centrality of GABA and the Imperative of Stereochemistry

γ-Aminobutyric acid (GABA) analogs are a cornerstone of modern neurology and psychiatry. Drugs like (S)-Pregabalin function by binding to the α2δ subunit of voltage-gated calcium channels, modulating neurotransmitter release. The therapeutic activity is confined to the (S)-enantiomer, rendering the (R)-enantiomer an impurity. This stereospecificity makes the asymmetric synthesis of GABA analogs not just a chemical challenge, but a clinical and regulatory necessity. The development of cost-effective, scalable, and sustainable methods to produce single-enantiomer GABA analogs is a major focus of process chemistry.[1][2]

This compound: A Versatile Chiral Building Block

This compound is a chiral intermediate that presents two key functional handles for synthetic elaboration: a stereodefined amine at the C3 position and a terminal alkene.[3] These features allow for a variety of chemical transformations to construct the carbon skeleton of various GABA analogs.

Proposed Synthetic Pathway from (R)-3-Aminohex-5-enoic Acid

The terminal double bond can be functionalized through several classic organic reactions to introduce the required side-chain complexity. For instance, a hydroboration-oxidation sequence can introduce a primary alcohol, which can be further oxidized. Alternatively, ozonolysis can cleave the double bond to yield an aldehyde, providing a direct route for chain extension. The diagram below illustrates a potential synthetic route to a Pregabalin precursor starting from this intermediate.

Caption: Workflow for Pregabalin synthesis via DKR.

Alternative Biocatalytic Routes

Other enzymatic strategies have also proven highly effective:

-

Nitrilase-Catalyzed Hydrolysis: Immobilized nitrilases can perform regio- and enantioselective hydrolysis of dinitriles like isobutylsuccinonitrile (IBSN) to yield key chiral intermediates. [4][5]* Ene-Reductase Bioreduction: Ene-reductases from the Old Yellow Enzyme (OYE) family can asymmetrically reduce activated alkenes, such as β-cyanoacrylate esters, to produce chiral precursors for GABA analogs with high stereoselectivity. [6][7]

Comparative Analysis of Synthetic Strategies

The choice of synthetic route in a drug development setting is a multi-factorial decision, balancing yield, purity, cost, scalability, and environmental impact.

| Strategy | Key Advantages | Key Challenges | Typical e.e. (%) |

| Classical Resolution | Well-established chemistry. | Maximum 50% theoretical yield (without racemization), high solvent usage, costly resolving agents. | >99 (after recrystallization) |

| Chiral Pool Synthesis | Stereochemistry is pre-defined by the starting material. | Limited availability and cost of starting materials, potentially long synthetic routes. | >99 |

| Asymmetric Hydrogenation | High efficiency and atom economy. [5] | Requires expensive transition metal catalysts and specialized ligands, potential for metal contamination. | 95 - >99 |

| Chemoenzymatic Resolution | High selectivity, mild reaction conditions, potential for recycling undesired enantiomer. [1][2] | Requires enzyme development and optimization, potential for enzyme inhibition or instability. | 95 - >99 |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

The following protocol is a representative example of an enzymatic kinetic resolution for the synthesis of a Pregabalin intermediate, based on methodologies described in the literature. [1] Objective: To resolve racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) to obtain (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA).

Materials:

-

Racemic CNDE (Substrate)

-

Immobilized Talaromyces thermophilus lipase (TTL) on epoxy resin (Biocatalyst)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

n-Heptane (Organic co-solvent)

-

Sodium hydroxide (for pH control/titration)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

Methodology:

-

Reaction Setup: To a temperature-controlled reactor vessel, add phosphate buffer and n-Heptane to create a biphasic system. The organic phase helps dissolve the substrate and product, reducing potential enzyme inhibition.

-

pH and Temperature Control: Equilibrate the system to the optimal temperature for the enzyme (e.g., 40-50°C) and adjust the aqueous phase to the optimal pH (e.g., 7.5) using a pH-stat titrator.

-

Substrate Addition: Add the racemic CNDE substrate to the reaction mixture. Concentrations can be high, often in the range of 1-3 M, to ensure high process throughput. [1]4. Enzyme Addition: Introduce the immobilized TTL biocatalyst. The use of an immobilized enzyme is critical for industrial applications as it allows for easy recovery and reuse over multiple batches. [1]5. Reaction Monitoring: The progress of the reaction is monitored by tracking the consumption of NaOH via the pH-stat, which is required to neutralize the carboxylic acid being produced. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

-

Workup and Separation:

-

Once the target conversion is reached, filter the reaction mixture to recover the immobilized enzyme for reuse.

-

Separate the organic and aqueous layers.

-

Acidify the aqueous layer with HCl to a pH of ~2-3 to protonate the (S)-CCMA.

-

Extract the (S)-CCMA into an organic solvent such as ethyl acetate.

-

The organic layer containing the unreacted (R)-CNDE can be isolated and sent to a separate racemization process.

-

-

Analysis: The conversion and enantiomeric excess of the product (ee_p) are determined using chiral HPLC analysis.

Conclusion

The synthesis of enantiomerically pure GABA analogs is a testament to the evolution of modern organic and process chemistry. While chiral building blocks like this compound offer viable synthetic routes through traditional chemical transformations, the field has decisively shifted towards more sustainable and efficient methodologies. Chemoenzymatic strategies, particularly those employing dynamic kinetic resolution, have become the industrial benchmark. [2][8]These biocatalytic approaches provide unparalleled stereoselectivity under mild conditions, minimizing waste and maximizing yield. For researchers and drug development professionals, a deep understanding of these advanced synthetic tools is essential for creating the next generation of life-changing therapeutics in a cost-effective and environmentally responsible manner.

References

- Title: Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines Source: Google Cloud AI Search URL

- Title: Development of a Sustainable Chemoenzymatic Process for (S)

- Title: Synthesis of chiral amines using redox biocatalysis Source: PubMed URL

- Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: PMC - NIH URL

- Title: Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines Source: MDPI URL

- Title: Scalable and sustainable synthesis of chiral amines by biocatalysis Source: PubMed URL

- Title: Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase Source: PMC - NIH URL

- Title: Development of a Chemoenzymatic Manufacturing Process for Pregabalin Source: ResearchGate URL

- Title: Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases Source: NIH URL

- Title: Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Note An efficient total synthesis of (±)

- Title: Process for the preparation of pregabalin Source: Google Patents URL

- Title: An Enantioselective Synthesis of ( S )-(+)

- Title: (R)

- Title: 3-Aminohex-5-enoic acid | C6H11NO2 Source: PubChem URL

- Title: Binding pose of GABA-AT/ligand complexes (a) 3-aminohex-5-enoic acid...

Sources

- 1. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Aminohex-5-enoic acid | C6H11NO2 | CID 22142027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Unsaturated Amino Acid Intermediates: From Biosynthetic Curiosity to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated amino acid intermediates, particularly α,β-dehydroamino acids (dhAAs), represent a fascinating and functionally critical class of non-canonical amino acids. Once viewed as mere transient species in the biosynthesis of complex natural products, they are now recognized as pivotal players in a wide array of biological processes and as versatile tools in drug discovery and chemical biology. Their inherent reactivity, conferred by the carbon-carbon double bond, allows them to act as key biosynthetic precursors, electrophilic warheads in bioactive molecules, and unique structural elements that modulate peptide conformation and stability. This guide provides a comprehensive overview of the discovery, biosynthesis, and multifaceted significance of unsaturated amino acid intermediates. We will delve into the enzymatic machinery responsible for their formation, explore their diverse physiological roles, and present detailed methodologies for their detection, characterization, and chemical synthesis. Furthermore, we will examine their burgeoning applications in drug development, highlighting how the strategic incorporation of these residues can lead to peptides and proteins with enhanced therapeutic properties.

A Historical Perspective: The Unveiling of a Reactive Intermediate

The story of unsaturated amino acids began with the investigation of nisin, a bacteriocin produced by Lactococcus lactis and widely used as a food preservative. In the mid-20th century, detailed chemical analysis of nisin revealed the presence of unusual amino acid residues, including dehydroalanine (Dha) and dehydrobutyrine (Dhb).[1] These α,β-unsaturated amino acids were initially identified as key precursors to the characteristic lanthionine and methyllanthionine bridges that define the lantibiotic class of antimicrobial peptides.[2] Early research proposed that Dha and Dhb were formed through the dehydration of serine and threonine residues, respectively, a hypothesis that was later confirmed with the discovery of the enzymatic machinery responsible for these transformations.[2][3]

For a long time, the study of dehydroamino acids was largely confined to the realm of lantibiotic biosynthesis. However, in recent decades, their presence has been identified in a much broader range of natural products from bacteria, fungi, marine invertebrates, and even higher plants, showcasing a diverse array of biological activities including antibiotic, antifungal, antitumor, and phytotoxic effects.[1][4] More surprisingly, recent proteomic studies have uncovered the non-enzymatic formation of dehydroamino acids in long-lived human proteins, such as those in the eye lens, and in proteins associated with diseases like HIV and Alzheimer's, suggesting a role in aging and pathology.[5][6][7] This expanding landscape underscores the fundamental importance of these reactive intermediates across biology.

The Biosynthesis of Unsaturation: Nature's Chemical Toolkit

The introduction of a double bond into an amino acid residue is a chemically challenging transformation that nature has solved through sophisticated enzymatic strategies. The two major pathways for the biosynthesis of dehydroamino acids are found in ribosomal and non-ribosomal peptide synthesis.

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs): The Lantibiotic Paradigm

In the biosynthesis of lantibiotics and other RiPPs, dehydroamino acids are generated via the post-translational modification of serine and threonine residues within a precursor peptide.[8] This process is catalyzed by a dedicated set of enzymes, with the Class I lantibiotic dehydratases (LanB enzymes) being the most extensively studied.

The mechanism of LanB enzymes, such as NisB in nisin biosynthesis, is a fascinating example of enzymatic catalysis. It involves a two-step process:

-

Activation via Glutamylation: The hydroxyl group of a serine or threonine residue is activated by the addition of a glutamate molecule. This reaction is catalyzed by the dehydratase and, remarkably, utilizes glutamyl-tRNA as the glutamate donor, a rare instance of aminoacyl-tRNA participating in a process other than protein synthesis.[2][9]

-

Elimination: A conserved base within the enzyme then abstracts a proton from the α-carbon, leading to the elimination of the glutamate and the formation of the α,β-unsaturated amino acid.[10]

The cyclase enzymes (LanC or LanM) then catalyze the intramolecular Michael-type addition of cysteine thiols to the newly formed dehydroamino acids, generating the characteristic thioether cross-links.[9]

Caption: Enzymatic dehydration by LanB enzymes.

Non-Ribosomal Peptide Synthetases (NRPSs): An Integrated Assembly Line

In the biosynthesis of non-ribosomal peptides, the formation of dehydroamino acids can be catalyzed by specialized domains within the large, modular NRPS enzymes.[11] Certain condensation (C) domains, sometimes referred to as dehydrating C domains or Cy domains, are capable of both peptide bond formation and subsequent dehydration of a serine or threonine residue at the N-terminus of the newly formed dipeptide.[12][13] This integrated process allows for the direct incorporation of an unsaturated residue into the growing peptide chain. These domains are also responsible for the formation of thiazoline and oxazoline rings from cysteine, serine, and threonine residues, which are common heterocycles in non-ribosomal peptides.[14]

The Physiological Significance: More Than Just an Intermediate

The significance of unsaturated amino acids extends far beyond their role as biosynthetic precursors. Their inherent electrophilicity makes them highly reactive moieties that can participate in a variety of biological processes.

Electrophilic Probes and Covalent Modification

The α,β-unsaturated carbonyl system of dehydroamino acids makes them excellent Michael acceptors, readily reacting with nucleophilic side chains of other amino acids, such as the thiol group of cysteine and the amino group of lysine. This reactivity is harnessed in nature to form covalent cross-links within and between proteins.[15] For example, the toxicity of the cyanobacterial toxin microcystin-LR is due to the covalent adduction of its dehydroalanine residue to a cysteine in the active site of protein phosphatases.[15]

In the context of aging and disease, the non-enzymatic formation of dehydroamino acids can lead to protein aggregation and damage.[6] In Alzheimer's disease, for instance, dehydroamino acid formation in the Tau protein is thought to contribute to its aggregation into neurofibrillary tangles.[6]

Conformational Constraints and Enhanced Stability

The planar sp2 hybridization of the α- and β-carbons in a dehydroamino acid residue imposes significant conformational constraints on the peptide backbone.[4] This rigidity can stabilize specific secondary structures, such as β-turns and helices, and can pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity to a target receptor.[8] Furthermore, the presence of dehydroamino acids can increase the resistance of peptides to proteolytic degradation, a highly desirable property for therapeutic peptides.[16]

A Technical Guide to the Study of Unsaturated Amino Acids

The study of these reactive and often transient intermediates requires a specialized set of analytical and synthetic tools.

Analytical Techniques for Detection and Characterization

The identification and quantification of dehydroamino acids in complex biological samples can be challenging due to their reactivity and the fact that they represent a mass loss from a standard amino acid residue.

Mass spectrometry (MS) is the primary tool for identifying dehydroamino acids in peptides and proteins.

Table 1: Mass Shifts for Common Dehydroamino Acids

| Precursor Amino Acid | Unsaturated Amino Acid | Mass Change (Da) |

| Serine (Ser) | Dehydroalanine (Dha) | -18.0106 |

| Threonine (Thr) | Dehydrobutyrine (Dhb) | -18.0106 |

| Cysteine (Cys) | Dehydroalanine (Dha) | -33.9877 |

Experimental Protocol: Identification of Dehydroamino Acids in a Protein Digest by LC-MS/MS

-

Sample Preparation:

-

Reduce disulfide bonds in the protein sample with dithiothreitol (DTT).

-

Alkylate free cysteines with iodoacetamide to prevent disulfide scrambling.

-

Digest the protein into peptides using a specific protease (e.g., trypsin).

-

Desalt the peptide mixture using a C18 solid-phase extraction cartridge.[5]

-

-

Chemical Derivatization (Optional but Recommended for Confirmation):

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the MS/MS data against a protein sequence database using software that allows for the specification of variable modifications corresponding to the mass loss of water or hydrogen sulfide from serine/threonine or cysteine, respectively.[5]

-

For derivatized samples, search for the corresponding mass addition.

-

Manual inspection of the MS/MS spectra is crucial to confirm the site of modification. Fragmentation of peptides containing a dehydroalanine residue often results in enhanced cleavage of the N-Cα bond, producing characteristic c- and z-type fragment ions.[18]

-

Sources

- 1. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dehydroalanine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. smith.chem.wisc.edu [smith.chem.wisc.edu]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Dehydroamino acid residues in bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Mechanism of the tRNA-Dependent Lantibiotic Dehydratase NisB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptide" by Diego A. Moya [scholarsarchive.byu.edu]

- 17. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific synthesis of (R)-3-Aminohex-5-enoic acid

An In-Depth Technical Guide for the Stereospecific Synthesis of (R)-3-Aminohex-5-enoic Acid

Abstract

(R)-3-Aminohex-5-enoic acid, also known as (R)-β-homoallylglycine, is a chiral non-proteinogenic β-amino acid. Its structural motifs are of significant interest in medicinal chemistry and drug development due to their utility as peptide building blocks and precursors to pharmacologically active molecules. The stereochemical integrity of the C3 center is paramount for biological activity, necessitating highly stereospecific synthetic strategies. This guide provides an in-depth, field-proven methodology for the synthesis of (R)-3-Aminohex-5-enoic acid, focusing on a robust chiral auxiliary-based approach. We delve into the causal factors behind experimental choices, present detailed, self-validating protocols, and offer insights grounded in established chemical principles.

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are fundamental constituents of numerous natural products and pharmaceutical agents.[1] Their incorporation into peptide chains can induce stable secondary structures like helices and sheets, offering advantages in designing peptidomimetics with enhanced metabolic stability and specific biological activities.[1] (R)-3-Aminohex-5-enoic acid, with its terminal alkene functionality, provides a versatile handle for further chemical elaboration, making it a valuable chiral building block in complex molecule synthesis. The challenge lies in the precise control of the stereocenter at the C3 position, a task for which several asymmetric synthesis strategies have been developed.

Strategic Overview of Asymmetric Synthesis

The synthesis of enantiomerically pure compounds can be broadly approached via four main pathways. The selection of a specific strategy depends on factors such as substrate availability, desired scale, cost-effectiveness, and the required level of enantiopurity.

Caption: Core strategies for achieving enantioselectivity in chemical synthesis.

While catalytic methods are elegant, chiral auxiliary-based approaches are often selected for their reliability, high diastereoselectivity, and predictable outcomes across a wide range of substrates.[2][3] This guide will focus on the use of an Evans oxazolidinone auxiliary, a well-established and robust method for asymmetric alkylation.[3][4]

Featured Synthesis Route: Evans Asymmetric Alkylation

The core of this strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The steric influence of the auxiliary then directs the approach of an incoming electrophile, creating a new stereocenter with a high degree of facial selectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Rationale and Workflow

The chosen auxiliary is the (R)-(+)-4-benzyl-2-oxazolidinone. Its benzyl group provides a powerful steric shield, effectively blocking one face of the corresponding enolate. The synthesis proceeds in three key stages:

-

N-Acylation: The chiral auxiliary is acylated with propionyl chloride to form the N-propionyl imide.

-

Diastereoselective Alkylation: The imide is deprotonated to form a rigid, chelated (Z)-enolate, which is then alkylated with allyl iodide. The auxiliary's benzyl group directs the alkylation to occur from the opposite face, ensuring high diastereoselectivity.[2]

-

Auxiliary Cleavage: The auxiliary is hydrolytically removed to release the target chiral carboxylic acid without causing epimerization of the newly formed stereocenter.

Caption: Stepwise workflow for the asymmetric synthesis.

The Causality of Stereocontrol

The high fidelity of this synthesis hinges on the formation of a sodium-chelated (Z)-enolate. Deprotonation with a bulky base like sodium bis(trimethylsilyl)amide (NaHMDS) selectively removes the α-proton. The resulting enolate is locked into a rigid conformation by chelation between the sodium cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. The large benzyl group at C4 effectively shields the si-face of the enolate, forcing the electrophile (allyl iodide) to approach from the less hindered re-face. This substrate-controlled diastereoselection is the cornerstone of the Evans methodology.[2]

Detailed Experimental Protocols

Disclaimer: These protocols are based on established literature procedures and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: N-Acylation of (R)-4-Benzyl-2-oxazolidinone

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-4-benzyl-2-oxazolidinone (1.0 equiv).

-

Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes.

-

Slowly add propionyl chloride (1.1 equiv) to the solution.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, N-propionyl-(R)-4-benzyl-2-oxazolidinone, is typically of sufficient purity (>95%) for the next step.

Protocol 2: Asymmetric Allylation

-

To a flame-dried flask, add the N-propionyl imide (1.0 equiv) from the previous step and dissolve in anhydrous THF (~0.1 M).

-

Cool the solution to -78 °C.

-